Chemical structure and properties of 1-(3,5-Dichlorophenyl)propylamine
Chemical structure and properties of 1-(3,5-Dichlorophenyl)propylamine
An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)propylamine: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)propylamine, a substituted phenylpropylamine of interest in medicinal chemistry and drug development. While not extensively documented in public literature, its structural similarity to known psychoactive compounds suggests potential as a research chemical or a scaffold for novel therapeutics. This document synthesizes available data with established chemical principles to detail its structure, physicochemical properties, a robust synthetic route, and modern analytical methodologies for its characterization and quality control. The guide is intended for researchers, synthetic chemists, and pharmacologists engaged in the exploration of novel chemical entities.
Chemical Identity and Molecular Structure
1-(3,5-Dichlorophenyl)propylamine is a primary amine belonging to the phenylpropylamine class. The core structure consists of a propane chain with an amino group at the first carbon (C1) and a 3,5-dichlorinated phenyl ring also attached to C1. This substitution pattern is crucial for its potential pharmacological profile.
Systematic IUPAC Name: 1-(3,5-dichlorophenyl)propan-1-amine
Key Identifiers:
Caption: Chemical structure of 1-(3,5-Dichlorophenyl)propylamine.
Physicochemical Properties
Detailed experimental data for 1-(3,5-Dichlorophenyl)propylamine is sparse in publicly accessible literature. The properties in the table below are either catalog-derived or estimated based on the structure and analogous compounds.
| Property | Value / Information | Source / Basis |
| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-amine | [1] |
| CAS Number | 1270547-69-7 | [1] |
| Molecular Formula | C₉H₁₁Cl₂N | [1] |
| Molecular Weight | 204.10 g/mol | [1] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | Structural Analogy |
| Boiling Point | Not experimentally determined. Estimated to be >250 °C at atmospheric pressure. | Estimation from similar structures |
| Melting Point | Not experimentally determined. | - |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, methanol, DCM, and ethyl acetate. | General amine/organic molecule characteristics |
| pKa (Conjugate Acid) | Estimated to be in the range of 9.5 - 10.5. | Analogy to similar primary amines[2] |
Synthesis and Purification
A robust and logical synthesis of 1-(3,5-Dichlorophenyl)propylamine can be achieved via a three-step process starting from the commercially available 3',5'-dichloroacetophenone. The chosen pathway involves the extension of the acetyl group to a propyl group via a Grignard reaction, followed by conversion of the resulting ketone to an oxime, and subsequent reduction to the target primary amine.
Caption: Proposed synthetic workflow for 1-(3,5-Dichlorophenyl)propylamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3',5'-Dichloropropiophenone
-
Rationale: This step introduces the required three-carbon chain. The Grignard reaction of an organomagnesium reagent with a nitrile (or alternatively, reaction of an acyl chloride with an organocadmium or organocuprate reagent) is a standard method for ketone synthesis. Here we adapt a Grignard reaction with a nitrile, analogous to known procedures.[3][4]
-
In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) and an iodine crystal to initiate the reaction.
-
Add a solution of ethyl bromide (1.2 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux for 1 hour to ensure full formation of the Grignard reagent.
-
Cool the reaction to 0 °C and add a solution of 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C, followed by 2M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3',5'-dichloropropiophenone.
Step 2: Synthesis of 3',5'-Dichloropropiophenone Oxime
-
Rationale: The conversion of the ketone to an oxime provides a stable intermediate that is readily reduced to a primary amine in the subsequent step. This avoids potential side reactions associated with direct reductive amination.
-
Dissolve 3',5'-dichloropropiophenone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 3: Reduction to 1-(3,5-Dichlorophenyl)propylamine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines. Lithium aluminum hydride (LiAlH₄) is an alternative powerful reducing agent suitable for this transformation.
-
Dissolve the crude oxime from Step 2 in ethanol.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours or until H₂ uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(3,5-Dichlorophenyl)propylamine.
-
Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: A generalized workflow for the analytical characterization of the final product.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2-7.4 (m, 3H): Signals corresponding to the three aromatic protons on the dichlorophenyl ring.
-
δ 4.1-4.2 (t, 1H): A triplet for the methine proton (CH) alpha to the amine and phenyl ring.
-
δ 1.6-1.8 (m, 2H): A multiplet for the methylene protons (CH₂) of the propyl chain.
-
δ 1.5-1.6 (br s, 2H): A broad singlet for the amine (NH₂) protons.
-
δ 0.9-1.0 (t, 3H): A triplet for the terminal methyl (CH₃) protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~145-148: Quaternary aromatic carbon attached to the propyl chain.
-
δ ~135: Two quaternary aromatic carbons attached to chlorine atoms.
-
δ ~125-130: Aromatic CH carbons.
-
δ ~55-60: Aliphatic CH carbon attached to the nitrogen.
-
δ ~30-35: Aliphatic CH₂ carbon.
-
δ ~10-15: Aliphatic CH₃ carbon.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): Expected at m/z 203, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).
-
Major Fragment: Expected at m/z 174, corresponding to the loss of the ethyl group (-CH₂CH₃).
-
Analytical Methodologies: Protocols
Protocol 4.2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reversed-phase HPLC with UV detection is a standard, robust method for determining the purity of small organic molecules.[5]
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).
-
Gradient: Start at 10% A, ramp to 95% A over 15 minutes, hold for 2 minutes, return to 10% A over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 220 nm and 254 nm.[5]
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of mobile phase (50:50 A:B).[5]
-
Injection Volume: 10 µL.[5]
-
Analysis: Calculate purity based on the area percentage of the main peak relative to all integrated peaks.
Protocol 4.2.2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS provides definitive identification through a combination of chromatographic retention time and mass fragmentation pattern.[5][6][7]
-
System: GC coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 280 °C.[5]
-
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C, hold for 5 minutes.[5]
-
MS Parameters:
-
Sample Preparation: Prepare a dilute solution (100 µg/mL) in ethyl acetate.
-
Analysis: Confirm the identity by matching the retention time with an analytical standard (if available) and comparing the obtained mass spectrum with the predicted fragmentation pattern.
Potential Applications and Pharmacological Context
Direct pharmacological studies on 1-(3,5-Dichlorophenyl)propylamine are not available in the peer-reviewed literature. However, its structure as a substituted phenylpropylamine allows for informed speculation on its potential biological activities based on well-established structure-activity relationships.[8]
-
Structural Analogy: The core scaffold is an analogue of phenethylamine, a broad class of compounds known to interact with the central nervous system.[9] Many substituted phenethylamines and phenylpropylamines act as monoamine releasing agents or reuptake inhibitors, affecting neurotransmitters like dopamine, norepinephrine, and serotonin.[8][9]
-
Potential Targets: Compounds with this structure are known to target a variety of receptors and transporters, including:
-
Monoamine Transporters (DAT, NET, SERT): The phenylpropylamine structure is a classic pharmacophore for ligands of these transporters.[10]
-
Adrenergic Receptors: As derivatives of phenethylamine, which is structurally related to endogenous catecholamines like norepinephrine, these compounds may exhibit activity at α- and β-adrenergic receptors.[11]
-
Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous phenethylamine and related compounds.
-
-
Influence of Dichlorination: The 3,5-dichloro substitution pattern significantly increases the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. The electronic properties of the chlorine atoms can also modulate binding affinity and selectivity for various biological targets compared to its non-chlorinated parent compound.
-
Research Applications: 1-(3,5-Dichlorophenyl)propylamine serves as a valuable research chemical for probing the structure-activity relationships of monoaminergic systems. It can also be used as a key intermediate or scaffold in the synthesis of more complex drug candidates for treating neurological or psychiatric disorders.[12]
Conclusion
1-(3,5-Dichlorophenyl)propylamine is a chemical entity with significant potential for further investigation. This guide has provided a foundational framework for its study, outlining its chemical identity, a plausible and detailed synthetic pathway, and robust analytical methods for its quality control. While its specific biological activity remains to be elucidated, its structural characteristics firmly place it within a class of compounds known for profound effects on the central nervous system. The protocols and data presented herein are intended to facilitate future research and development efforts centered on this and related molecules.
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